molecular formula C13H14N2O2S B5670275 3,6-DIMETHYL-2-(METHYLSULFANYL)-5-PHENOXY-4(3H)-PYRIMIDINONE

3,6-DIMETHYL-2-(METHYLSULFANYL)-5-PHENOXY-4(3H)-PYRIMIDINONE

Cat. No.: B5670275
M. Wt: 262.33 g/mol
InChI Key: AMCQWZMWCVFVQW-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2-(methylsulfanyl)-4(3H)-pyrimidinone with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone is unique due to its combination of a pyrimidinone core with a phenoxy and methylsulfanyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,6-dimethyl-2-methylsulfanyl-5-phenoxypyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-11(17-10-7-5-4-6-8-10)12(16)15(2)13(14-9)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQWZMWCVFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)SC)C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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